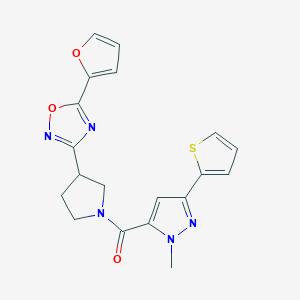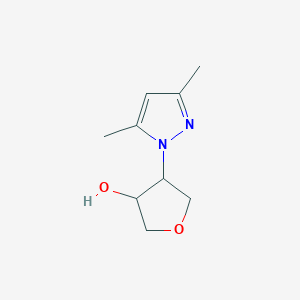![molecular formula C13H21N3O B2835459 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine CAS No. 2200425-13-2](/img/structure/B2835459.png)
3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyridazine ring via a methoxy group . The tert-butyl group is attached to the pyridazine ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of tert-butoxycarbonylation reagents for aromatic and aliphatic amines . The synthesis could also involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including those involving the tert-butoxycarbonylation reagent . The pyrrolidine ring in the compound can also undergo various reactions due to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the pyrrolidine ring could influence its physicochemical parameters .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine, a component of the compound, is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs). For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been developed by optimizing the structure of previously reported pyrrolidine derivatives .
Diazine Alkaloid Applications
Diazine alkaloids, which include pyridazine, a component of the compound, are a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Biochemical Reagent
(S)-tert-Butyl pyrrolidin-3-ylcarbamate, a compound similar to the one , is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Optimization
The compound could potentially be used in the optimization of molecular structures and the calculation of zero-point vibrational energy (ZPVE) and single point electronic energy (SPE) of molecules .
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to significant biological effects.
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been found to exhibit significant activity against mycobacterium tuberculosis , suggesting that they may affect the biochemical pathways associated with this bacterium.
Result of Action
It’s worth noting that pyrrolidine derivatives have been found to exhibit significant activity against mycobacterium tuberculosis , suggesting that they may have potent antimicrobial effects.
Action Environment
It’s worth noting that the reaction of similar compounds has been found to be chemoselective, high-yielding, and completed quickly under mild, environment-friendly conditions .
Eigenschaften
IUPAC Name |
3-tert-butyl-6-(pyrrolidin-2-ylmethoxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)11-6-7-12(16-15-11)17-9-10-5-4-8-14-10/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCFAAWAOVEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide](/img/structure/B2835377.png)
![6-N-[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B2835380.png)
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2835382.png)


![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2835387.png)


![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2835391.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2835392.png)
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2835393.png)
![N-(3-(Tert-butyl)-2-methyl-4-oxoindeno[3,2-C]pyrazol-6-YL)-2,2,2-trifluoroethanamide](/img/structure/B2835395.png)
